1-[(3-Bromo-4-chlorophenyl)methyl]piperidine 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566680
InChI: InChI=1S/C12H15BrClN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
SMILES: C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br
Molecular Formula: C12H15BrClN
Molecular Weight: 288.61 g/mol

1-[(3-Bromo-4-chlorophenyl)methyl]piperidine

CAS No.:

Cat. No.: VC13566680

Molecular Formula: C12H15BrClN

Molecular Weight: 288.61 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromo-4-chlorophenyl)methyl]piperidine -

Molecular Formula C12H15BrClN
Molecular Weight 288.61 g/mol
IUPAC Name 1-[(3-bromo-4-chlorophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H15BrClN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Standard InChI Key CURXDDKIALAMAT-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br
Canonical SMILES C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br

Structural Characteristics and Molecular Configuration

Core Architecture and Bonding Patterns

1-[(3-Bromo-4-chlorophenyl)methyl]piperidine consists of a six-membered piperidine ring connected via a methylene bridge (-CH2_2-) to a disubstituted phenyl group. The aromatic ring features bromine at the meta position (C3) and chlorine at the para position (C4), creating a sterically and electronically distinct scaffold . The IUPAC name, 1-[(3-bromo-4-chlorophenyl)methyl]piperidine, reflects this substitution pattern, with the SMILES notation ClC1=C(C=C(C=C1)CN2CCCCC2)Br\text{ClC1=C(C=C(C=C1)CN2CCCCC2)Br} providing a machine-readable representation of its connectivity .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC12H15BrClN\text{C}_{12}\text{H}_{15}\text{BrClN}
Molecular Weight288.61 g/mol
Ring SystemPiperidine (6-membered, saturated)
Aromatic Substituents-Br (C3), -Cl (C4)
Bridging GroupMethylene (-CH2_2-)

Comparative Analysis with Analogous Structures

Structural analogs of this compound demonstrate how minor modifications influence physicochemical and biological properties:

  • 1-(3-Bromo-4-methylphenyl)piperidine (CID 46739304): Replaces chlorine with a methyl group, reducing electronegativity and altering hydrophobic interactions .

  • 1-(3-Bromo-4-methylphenylsulfonyl)piperidine (CID 7213306): Incorporates a sulfonyl group, enhancing hydrogen-bonding capacity and metabolic stability .

  • 1-[(3-Bromo-4-fluorophenyl)methyl]piperidine: Substitutes chlorine with fluorine, potentially increasing bioavailability due to fluorine’s electroneutrality.

These comparisons highlight the critical role of halogen identity and auxiliary functional groups in modulating compound behavior.

Synthesis and Manufacturing Considerations

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Characterization via 1H^1\text{H}-NMR would reveal distinct signals:

  • Piperidine protons: δ 1.4–1.6 ppm (m, 6H, piperidine CH2_2), 2.3–2.5 ppm (m, 4H, N-CH2_2)

  • Aromatic protons: δ 7.2–7.4 ppm (d, 1H, C5-H), 7.5–7.7 ppm (s, 1H, C2-H) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s logP (calculated via XLogP3) is estimated at 3.8±0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is expected to be low (<1 mg/mL at 25°C) due to the hydrophobic aryl and piperidine groups.

Thermal and Oxidative Stability

Pharmacological and Biomedical Applications

Target Engagement and Mechanism of Action

While specific target data for 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine are unavailable, its structural features suggest potential interactions with:

  • GPCRs: Piperidine moieties are prevalent in ligands for serotonin and dopamine receptors .

  • Ion Channels: Halogenated aromatics often modulate voltage-gated sodium or potassium channels .

  • Enzymes: The compound may inhibit cytochrome P450 isoforms due to electron-deficient aromatic systems .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects: Bromine’s polarizability enhances van der Waals interactions with hydrophobic binding pockets, while chlorine’s electronegativity improves binding affinity .

  • Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric hindrance, favoring target engagement .

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop enantioselective routes to resolve chiral centers at the benzylic position.

  • Biological Screening: Prioritize assays against neurological targets (e.g., sigma receptors) and antimicrobial panels.

  • Computational Modeling: Perform molecular dynamics simulations to predict binding modes in silico.

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